molecular formula C18H24N2O2 B14002618 4,4'-(Hexane-3,4-diyl)bis(2-aminophenol) CAS No. 41172-52-5

4,4'-(Hexane-3,4-diyl)bis(2-aminophenol)

Cat. No.: B14002618
CAS No.: 41172-52-5
M. Wt: 300.4 g/mol
InChI Key: UTINGAQXLPFZLX-UHFFFAOYSA-N
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Description

2-amino-4-[4-(3-amino-4-hydroxy-phenyl)hexan-3-yl]phenol is an organic compound with a complex structure that includes both amino and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-[4-(3-amino-4-hydroxy-phenyl)hexan-3-yl]phenol typically involves multi-step organic reactions. One common method involves the reaction of an aromatic amine with an aldehyde or ketone, followed by reduction and functional group modifications. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-[4-(3-amino-4-hydroxy-phenyl)hexan-3-yl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines .

Scientific Research Applications

2-amino-4-[4-(3-amino-4-hydroxy-phenyl)hexan-3-yl]phenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-4-[4-(3-amino-4-hydroxy-phenyl)hexan-3-yl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-[4-(3-amino-4-hydroxy-phenyl)hexan-3-yl]phenol is unique due to its specific arrangement of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for multiple points of modification, making it a versatile compound for various scientific and industrial purposes .

Properties

CAS No.

41172-52-5

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

2-amino-4-[4-(3-amino-4-hydroxyphenyl)hexan-3-yl]phenol

InChI

InChI=1S/C18H24N2O2/c1-3-13(11-5-7-17(21)15(19)9-11)14(4-2)12-6-8-18(22)16(20)10-12/h5-10,13-14,21-22H,3-4,19-20H2,1-2H3

InChI Key

UTINGAQXLPFZLX-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=C(C=C1)O)N)C(CC)C2=CC(=C(C=C2)O)N

Origin of Product

United States

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